molecular formula C3H5Br3 B079776 1,1,2-Tribromopropane CAS No. 14602-62-1

1,1,2-Tribromopropane

Cat. No. B079776
CAS RN: 14602-62-1
M. Wt: 280.78 g/mol
InChI Key: ZLOLQHBVMYXNHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated compounds such as 3,3,3-Tribromo-1-nitropropene demonstrates the complex procedures involved in halogenation and the preparation of brominated organic compounds. These syntheses often involve multi-step reactions characterized by the use of halogenating agents and specific reaction conditions to achieve the desired bromination pattern on the propane molecule (Anisimova et al., 2014).

Molecular Structure Analysis

The structure of brominated compounds is often studied using various spectroscopic methods, including IR, UV, 1H, 13C, HMQC, and HMBC NMR spectroscopy. X-ray diffraction provides detailed insights into the molecular geometry, helping to understand the electronic and steric effects of bromine atoms on the compound's overall structure and reactivity (Anisimova et al., 2014).

Chemical Reactions and Properties

Brominated compounds like 1,1,2-Tribromopropane participate in various chemical reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions. These reactions are influenced by the presence of bromine atoms, which act as leaving groups or electrophiles, facilitating the formation of complex organic structures (Edvardsen, Benneche, & Tius, 2000).

Scientific Research Applications

  • Versatile Reagent in Chemical Synthesis : 2,2,3-Tribromopropanal, a related compound, has been used in the Skraup-type synthesis of 3-bromoquinolin-6-ols, which are important intermediates for various chemical transformations (Lamberth et al., 2014).

  • Study of Vibrational Spectra : The vibrational spectra of similar compounds, such as 1,3-dichloro-, 1,3-dibromo-, 1,2,3-trichloro-, and 1,2,3-tribromopropane, have been studied, providing insights into their molecular structure and behavior (Gustsvsen, Klaeboe, & Stōlevik, 1978).

  • Conformational Studies : Nuclear magnetic resonance (NMR) spectroscopy has been used to study the conformation of compounds like 1,2,3-tribromopropane, aiding in understanding their molecular interactions and stability (Chenery, Dempster, Price, & Sheppard, 1975).

  • Mutagenicity Research : Research on the mutagenicity of halogenated propanes like 1,2,3-tribromopropane provides insights into their potential health hazards and guides safety protocols in their handling and usage (Ratpan & Plaumann, 1988).

  • Chemical Synthesis and Structure Study : The synthesis and structure of compounds like 3,3,3-Tribromo-1-nitropropene, derived from tribromopropane precursors, are studied for their potential applications in organic chemistry (Anisimova et al., 2014).

Safety And Hazards

1,1,2-Tribromopropane is combustible and can cause skin and eye irritation. It may also cause respiratory irritation and is suspected of causing genetic defects. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1,1,2-tribromopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br3/c1-2(4)3(5)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOLQHBVMYXNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871230
Record name Propane, 1,1,2-tribromo-
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Molecular Weight

280.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Tribromopropane

CAS RN

14602-62-1
Record name 1,1,2-Tribromopropane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,2-tribromo-
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Record name Propane, 1,1,2-tribromo-
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Record name Propane, 1,1,2-tribromo-
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Record name 1,1,2-tribromopropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
LF Hatch, LE Kidwell Jr - Journal of the American Chemical …, 1954 - ACS Publications
By Lewis F. Hatch and Louis E. Kidwell, Jr. Received August 3, 1953 The preparation of 1-bromo-l-propyne by the dehydrobromination of 1, 1, 2-tribromopropane has been reported3 …
Number of citations: 14 pubs.acs.org
CC Lee, BS Hahn, KM Wan… - The Journal of Organic …, 1969 - ACS Publications
In a recent paper from this laboratory, 1 it was re-ported that the reaction between cyclopropane (I) and tritiated Lucas reagent (ZnCl2-HCl4) gave only 1-chloropropane (114) with no 2-…
Number of citations: 8 pubs.acs.org
LF Hatch, JS Payne Jr - Annals of the New York Academy of …, 1959 - Wiley Online Library
I 125 (760) t 1.5369 (17.4) t 2.0027 (17.4) t 31.16 40.9 (28) $ 1.5275 (30) $ 1.9743 (30) $ 31.15 47.0 (33) 1.5277 (30) 1.9721 (30) 31.12 135 (760) t 1.5337 (17.4) t 2.0235 (17.4) t 30.69 …
Number of citations: 2 nyaspubs.onlinelibrary.wiley.com
AT Morse, LC Leitch - Canadian Journal of Chemistry, 1954 - cdnsciencepub.com
Dehydrohalogenation of cis-1,2-dichloro-1-alkenes, RCCl═CHCl, with potassium hydroxide in butanol has been used to prepare a number of new 1-chloro-1-alkynes, viz. 1-chloro-1-…
Number of citations: 16 cdnsciencepub.com
MK Bernett, WA Zisman - Journal of colloid and interface science, 1969 - Elsevier
Contact angles of a variety of hydrophobic liquids were measured on clean surfaces of borosilicate glass, quartz, and sapphire at 20C with the RH at 0.6% and 95%. The adsorption of …
Number of citations: 109 www.sciencedirect.com
GB Bachman - Journal of the American Chemical Society, 1935 - ACS Publications
The reactions studied may be divided into two classes:(1) those in which the bromine is re-moved or replaced;(2) addition reactions. Reactions of class (1) have been confined to the ac-…
Number of citations: 13 pubs.acs.org
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 322 books.google.com
FF Cleveland, MJ Murray - The Journal of Chemical Physics, 1943 - pubs.aip.org
Raman frequencies, relative intensities, and depolarization factors are listed for 1‐iodo‐1‐propyne, 1‐bromo‐1‐propyne, 1‐chloro‐1‐propyne, and 3,3‐dimethyl‐1‐butyne. The relative …
Number of citations: 34 pubs.aip.org
EA Braude, JA Coles - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… An attempt to convert cis-propenyl bromide, bp 58", into the trans-isomer, bp 63", by the dehydrobromination of 1 : 1 : 2-tribromopropane with zinc in ethanol, as described by Wislicenus …
Number of citations: 31 pubs.rsc.org
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com

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